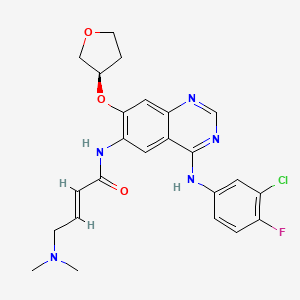

(R)-Afatinib

説明

BenchChem offers high-quality (R)-Afatinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Afatinib including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QDLOVBKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Afatinib Impurity C, a known related substance to the potent tyrosine kinase inhibitor, Afatinib. This document elucidates the chemical structure, offers available quantitative data, and outlines general experimental methodologies for its analysis. Furthermore, a visualization of the signaling pathway targeted by Afatinib is presented to contextualize the significance of the active pharmaceutical ingredient.

Introduction: Defining Afatinib and its Stereoisomeric Impurity

Afatinib is a targeted cancer therapy that functions as an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and ErbB4. It is primarily used in the treatment of non-small cell lung cancer (NSCLC).

Initial investigations into "Afatinib Impurity C" revealed conflicting information across various sources. However, a consensus among major chemical suppliers and in scientific literature identifies Afatinib Impurity C by the Chemical Abstracts Service (CAS) number 945553-91-3 . This compound is the (R)-stereoisomer of Afatinib, differing in the chirality of the tetrahydrofuran moiety. The active pharmaceutical ingredient, Afatinib, possesses the (S)-configuration at this stereocenter. This subtle structural difference underscores the importance of precise stereochemical control during synthesis and the need for accurate analytical methods to ensure the purity and safety of the final drug product.

Chemical Structure and Quantitative Data

The definitive chemical structure of Afatinib Impurity C is presented below, in comparison to its parent compound, Afatinib.

Afatinib:

-

IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[1]

-

CAS Number: 850140-72-6

-

Molecular Formula: C₂₄H₂₅ClFN₅O₃[1]

-

Molecular Weight: 485.94 g/mol [2]

Afatinib Impurity C:

-

IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[3]

The following table summarizes the key quantitative data for both compounds for ease of comparison.

| Property | Afatinib | Afatinib Impurity C |

| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[1] | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[3] |

| CAS Number | 850140-72-6 | 945553-91-3[2][3][4][5] |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃[1] | C₂₄H₂₅ClFN₅O₃[2][4][5] |

| Molecular Weight | 485.94 g/mol [2] | 485.94 g/mol [2][4][5] |

| Stereochemistry | (S)-isomer at the tetrahydrofuran ring | (R)-isomer at the tetrahydrofuran ring |

Experimental Protocols for Analysis

General Protocol for Isolation and Characterization:

-

Stress Degradation Studies: To understand the formation of impurities, Afatinib dimaleate is subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.[1]

-

Chromatographic Separation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is developed to separate the parent drug from its degradation products. A typical method might employ a C18 column with a gradient elution using a buffered mobile phase.[1]

-

Isolation: Preparative HPLC is utilized to isolate the impurity of interest in sufficient quantity for structural elucidation.[1]

-

Structural Characterization:

-

Mass Spectrometry (MS): High-resolution mass spectrometry, such as LC-Q-TOF/MS/MS, is used to determine the exact mass and fragmentation pattern of the impurity, confirming its molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to definitively determine the chemical structure and stereochemistry of the isolated impurity.[1]

-

Signaling Pathway Inhibition by Afatinib

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR, HER2, and ErbB4, thereby inhibiting their signaling activity. This blockade disrupts downstream pathways that are crucial for cell proliferation, survival, and angiogenesis in cancer cells. The following diagram illustrates this mechanism of action.

Caption: Afatinib's inhibition of ErbB family receptor signaling.

Conclusion

Afatinib Impurity C, the (R)-stereoisomer of Afatinib, is a critical process-related impurity that requires careful monitoring and control in the manufacturing of the active pharmaceutical ingredient. While sharing the same molecular formula and weight as Afatinib, its different spatial arrangement can potentially impact its pharmacological and toxicological profile. The analytical methodologies outlined provide a framework for the identification and characterization of this and other related substances, ensuring the quality and safety of Afatinib for patient use. Understanding the mechanism of action of Afatinib further highlights the importance of delivering a pure and well-characterized drug substance for optimal therapeutic outcomes.

References

- 1. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. niperhyd.ac.in [niperhyd.ac.in]

- 4. CN106831733B - Preparation method and application of afatinib cis-isomer - Google Patents [patents.google.com]

- 5. theaspd.com [theaspd.com]

An In-depth Technical Guide on the Synthesis and Characterization of Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Afatinib Impurity C, a known degradation product of the potent tyrosine kinase inhibitor, Afatinib. This guide details a plausible synthesis approach based on forced degradation studies and outlines the analytical methodologies for its characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Afatinib is a second-generation, irreversible inhibitor of the ErbB family of receptors, crucial in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Afatinib Impurity C, chemically known as (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, is the (R)-isomer of Afatinib. Understanding its synthesis and spectroscopic properties is vital for quality control and regulatory compliance.

Synthesis of Afatinib Impurity C

Proposed Synthesis Based on Degradation

Principle: Afatinib can be subjected to alkaline hydrolysis to induce the formation of its degradation products, including Impurity C. Subsequent purification is then required to isolate the target impurity.

Experimental Protocol:

-

Preparation of Afatinib Solution: Prepare a stock solution of Afatinib in a suitable organic solvent such as methanol or acetonitrile.

-

Alkaline Hydrolysis: Treat the Afatinib solution with a mild base, such as 0.1 N sodium hydroxide, and stir at room temperature. The reaction progress should be monitored by HPLC.

-

Neutralization: Once a significant amount of degradation is observed, neutralize the reaction mixture with a suitable acid (e.g., 0.1 N hydrochloric acid).

-

Extraction: Evaporate the organic solvent and extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to recover the degradation products.

-

Purification: The desired Impurity C can be isolated from the mixture of degradation products using preparative High-Performance Liquid Chromatography (prep-HPLC).

Caption: Proposed workflow for the synthesis of Afatinib Impurity C.

Characterization of Afatinib Impurity C

The structural elucidation and confirmation of Afatinib Impurity C rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the separation of Afatinib from its impurities. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: A C18 column (e.g., Agilent Eclipse plus C18, 150 × 4.6 mm, 5 µm) is suitable for separation.[1][2]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.7) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[1][2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compounds.

-

Column Temperature: The separation is usually performed at ambient temperature.

Caption: General analytical workflow for the characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Afatinib Impurity C.

Experimental Protocol:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, provides accurate mass measurements.[1][2]

-

Data Acquisition: Data is acquired in both full scan MS and tandem MS (MS/MS) modes to obtain molecular ion information and fragmentation patterns.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | [1] |

| Molecular Weight | 485.94 g/mol | [1] |

| Observed [M+H]⁺ | m/z 486.1645 | [1] |

Table 1: Mass Spectrometry Data for Afatinib Impurity C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the impurity.

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of Afatinib and its impurities.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments: Standard ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals.

While the full NMR data for Afatinib Impurity C is not publicly available, the following table presents the expected key signals based on the structure of the (S)-isomer (Afatinib) and general chemical shift knowledge. The key difference would be in the signals corresponding to the tetrahydrofuran ring.

| ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| Signals corresponding to the quinazoline core | Signals for the quinazoline core carbons |

| Aromatic protons of the 3-chloro-4-fluorophenyl group | Aromatic carbons of the 3-chloro-4-fluorophenyl group |

| Vinylic protons of the butenamide side chain | Vinylic carbons of the butenamide side chain |

| Methylene and methine protons of the (R)-tetrahydrofuran ring | Methylene and methine carbons of the (R)-tetrahydrofuran ring |

| N-dimethyl protons | N-dimethyl carbons |

Table 2: Expected NMR Data for Afatinib Impurity C.

Signaling Pathway

Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors (EGFR, HER2, and HER4). This blockade disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Caption: Simplified signaling pathway inhibited by Afatinib.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of Afatinib Impurity C. The proposed synthesis method, derived from forced degradation studies, offers a practical approach for obtaining this impurity for analytical standard development. The detailed characterization protocols using HPLC, MS, and NMR are crucial for its unambiguous identification and quantification. A thorough understanding of such impurities is paramount for ensuring the quality, safety, and efficacy of Afatinib drug products. This information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Afatinib.

References

The Stereoisomeric Relationship of Afatinib and Afatinib Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib, an irreversible ErbB family blocker, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. As with any chiral therapeutic agent, the stereochemistry of Afatinib is critical to its pharmacological activity. This technical guide provides an in-depth examination of the relationship between Afatinib and its stereoisomeric counterpart, Afatinib Impurity C. This document outlines their chemical structures, the analytical methods for their separation, and discusses the well-established mechanism of action of Afatinib. While specific biological activity data for Afatinib Impurity C is not publicly available, this guide explores the potential implications of their stereoisomeric differences based on established pharmacological principles.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, understanding and controlling the stereochemical purity of a drug is paramount in drug development and manufacturing.

Afatinib is a chiral molecule, with the therapeutically active form being the (S)-enantiomer. Afatinib Impurity C is the corresponding (R)-enantiomer. The presence of Impurity C as a potential impurity in the active pharmaceutical ingredient (API) necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.

Chemical Structures and Relationship

Afatinib and Afatinib Impurity C are stereoisomers, specifically enantiomers. They share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of the tetrahydrofuran-3-yloxy group at the 7-position of the quinazoline ring.

-

Afatinib: (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide

-

Afatinib Impurity C: (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide

The critical difference lies in the stereochemistry at the chiral center of the tetrahydrofuran ring, as depicted in the diagram below.

Caption: Chemical structures of Afatinib and its enantiomer, Afatinib Impurity C.

Synthesis and Formation

The synthesis of Afatinib has been described in the literature and typically involves the coupling of key intermediates. The stereochemistry of Afatinib is dictated by the use of (S)-tetrahydrofuran-3-ol as a starting material. Consequently, the formation of Afatinib Impurity C would arise from the use of (R)-tetrahydrofuran-3-ol in the synthetic route. The presence of Impurity C in the final API could therefore be a result of impurities in the starting materials or racemization at some stage of the synthesis or storage.

Experimental Protocols

Analytical Separation of Afatinib and Afatinib Impurity C

The separation and quantification of Afatinib and its enantiomer, Impurity C, are crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Method: Chiral HPLC with UV detection

-

Column: CHIRALPAK-IE (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of methanol, methyl tertiary butyl ether (MTBE), and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

-

Flow Rate: 0.7 mL/min

-

Column Temperature: 20°C

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, to an appropriate concentration.

This method has been shown to effectively separate the (S) and (R) enantiomers of Afatinib, allowing for the accurate quantification of Afatinib Impurity C.

Determination of EGFR Kinase Inhibitory Activity (IC50)

The following is a general protocol for determining the in vitro inhibitory activity of a compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Kinase-specific peptide substrate

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

-

Test compounds (Afatinib and Afatinib Impurity C) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compounds.

-

Add the recombinant EGFR kinase to initiate the reaction.

-

Add ATP to start the phosphorylation reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

A critical aspect of understanding the relationship between Afatinib and Afatinib Impurity C is a direct comparison of their biological activities. However, despite a comprehensive search of scientific literature and public databases, no quantitative data on the biological activity (e.g., IC50 values for EGFR inhibition) of Afatinib Impurity C has been found.

The table below presents the known IC50 values for Afatinib against various forms of the EGFR, which highlights its potent inhibitory activity. The corresponding data for Afatinib Impurity C remains to be determined and published.

| Compound | Target | IC50 (nM) |

| Afatinib | EGFR (Wild-Type) | 0.5 |

| EGFR (L858R) | 0.4 | |

| EGFR (Exon 19 deletion) | 0.2 | |

| EGFR (L858R/T790M) | 10 | |

| HER2 | 14 | |

| ErbB4 | 1 | |

| Afatinib Impurity C | EGFR (Wild-Type) | Not Available |

| EGFR (L858R) | Not Available | |

| EGFR (Exon 19 deletion) | Not Available | |

| EGFR (L858R/T790M) | Not Available | |

| HER2 | Not Available | |

| ErbB4 | Not Available |

Signaling Pathways and Mechanism of Action

Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

The diagram below illustrates the mechanism of action of Afatinib.

Caption: Mechanism of action of Afatinib as an irreversible ErbB family blocker.

Given that Afatinib Impurity C is the enantiomer of Afatinib, it is plausible that it could also interact with the ATP-binding pocket of EGFR. However, the precise orientation of the (R)-tetrahydrofuran-3-yloxy group may significantly impact its binding affinity and inhibitory potency. Without experimental data, any discussion on the mechanism of action of Impurity C remains speculative.

Experimental Workflow

The quality control of Afatinib API and drug products requires a systematic workflow to identify and quantify impurities, including Afatinib Impurity C.

Caption: Quality control workflow for the analysis of Afatinib Impurity C.

Conclusion and Future Directions

Afatinib and Afatinib Impurity C share a fundamental stereoisomeric relationship as enantiomers. The therapeutic agent, Afatinib, is the (S)-enantiomer, and its potent inhibitory activity against the ErbB family of receptors is well-documented. Robust analytical methods, such as chiral HPLC, are essential for the separation and quantification of Afatinib Impurity C to ensure the quality and safety of the drug product.

A significant gap in the current scientific literature is the lack of publicly available data on the biological activity of Afatinib Impurity C. Future research should focus on the synthesis and pharmacological characterization of this enantiomer. Such studies would provide valuable insights into the structure-activity relationship of Afatinib and further underscore the importance of stereochemical control in the development of targeted cancer therapies. A direct comparison of the IC50 values of both enantiomers against a panel of EGFR mutants would be of particular interest to the scientific community.

Spectroscopic and Chromatographic Analysis of Afatinib Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Afatinib Impurity C, a known related substance to the tyrosine kinase inhibitor, Afatinib. This document is intended to serve as a resource for researchers and professionals involved in the development, quality control, and analysis of Afatinib.

Introduction to Afatinib and its Impurities

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It is used in the treatment of metastatic non-small cell lung cancer. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Therefore, the identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing.

Afatinib Impurity C is a known process-related impurity or degradation product of Afatinib. Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide.[1] The structural difference between Afatinib and Afatinib Impurity C lies in the stereochemistry of the tetrahydrofuran ring.

Spectroscopic Data

Detailed spectroscopic data for Afatinib Impurity C, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been reported in the scientific literature. The primary source for this data is the publication by Chavan, Balasaheb B., et al. in the Journal of Pharmaceutical and Biomedical Analysis, volume 166, pages 139-146, in 2019.[1][2][3][4] While the full experimental data is contained within this publication, the following tables summarize the expected data based on the known structure and typical analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For Afatinib Impurity C, ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: Expected ¹H NMR Data for Afatinib Impurity C

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | See cited literature | See cited literature | See cited literature |

Table 2: Expected ¹³C NMR Data for Afatinib Impurity C

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | See cited literature |

Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the cited research article by Chavan et al. (2019).[1][2][3][4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which is crucial for confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in structural confirmation.

Table 3: Expected Mass Spectrometry Data for Afatinib Impurity C

| Parameter | Value |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |

| Molecular Weight | 485.94 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |

| Expected [M+H]⁺ | m/z 486.1652 |

| Key Fragmentation Ions | Data not publicly available, see cited literature |

Note: The exact mass and fragmentation pattern are detailed in the cited research article by Chavan et al. (2019), likely obtained through techniques such as LC-Q-TOF/MS/MS.[1][2][3][4][5][6]

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of NMR and MS data for a small molecule pharmaceutical impurity like Afatinib Impurity C. The specific parameters used for the characterization of this impurity can be found in the referenced literature.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Afatinib Impurity C.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the isolated and purified Afatinib Impurity C standard.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)

Objective: To obtain accurate mass measurements and fragmentation data for Afatinib Impurity C to confirm its elemental composition and structure.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight mass spectrometer.

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient program to achieve separation from Afatinib and other impurities (e.g., starting with 95% A, ramping to 95% B over 10-15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (Typical):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Sampling Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

-

Desolvation Temperature: 350-500 °C.

-

Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan).

-

Mass Range: m/z 50-1000.

-

Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

Data Processing:

-

Process the chromatogram to identify the peak corresponding to Afatinib Impurity C.

-

Extract the mass spectrum for this peak.

-

Determine the accurate mass of the protonated molecule [M+H]⁺.

-

Use the accurate mass to predict the elemental composition.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Propose a fragmentation pathway consistent with the structure of Afatinib Impurity C.

Visualizations

The following diagrams illustrate the relationship between Afatinib and its Impurity C, and a typical workflow for the spectroscopic analysis of pharmaceutical impurities.

Caption: Relationship between Afatinib and Afatinib Impurity C.

Caption: Experimental workflow for impurity characterization.

References

physical and chemical properties of Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Afatinib Impurity C, a significant related substance of the potent, irreversible dual inhibitor of the ErbB family of tyrosine kinases, Afatinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Afatinib.

Chemical Identity and Physical Properties

Afatinib Impurity C is recognized as the (R)-isomer of Afatinib. Its formation can occur during the synthesis or degradation of the active pharmaceutical ingredient (API).[1] Below is a summary of its key identifying information and physical characteristics.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | [2] |

| Synonyms | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, Afatinib (R)-Isomer | [1] |

| CAS Number | 945553-91-3 | [1] |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | [1][3][4] |

| Molecular Weight | 485.94 g/mol | [1][3][4] |

| Physical State | Crystalline solid | [2] |

| Solubility | Soluble in ethanol (~11 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (DMF) (~20 mg/mL). Sparingly soluble in aqueous buffers. | [2] |

| Storage Conditions | Long-term storage at 2-8°C is recommended. Stable under ambient conditions for transport. | [5] |

Experimental Protocols

Synthesis of Afatinib Impurity C

A general method for the synthesis of an Afatinib impurity, which could potentially be adapted for Afatinib Impurity C, involves the reaction of Afatinib with dimethylamine.

Reaction Scheme:

Methodology: In the presence of an organic solvent, Afatinib is reacted with an aqueous solution of dimethylamine (e.g., 30-40 wt.%). The reaction mixture is heated and stirred for a period of 2 to 6 hours at a temperature ranging from 30 to 80°C. Upon cooling, the resulting solid, Afatinib Impurity C, precipitates and can be collected by filtration. Further purification can be achieved through techniques such as extraction, recrystallization, or column chromatography.

Analytical Method for Separation and Identification

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation and quantification of Afatinib and its related impurities, including Impurity C.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium acetate buffer (pH 6.7) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 253 nm or 258 nm |

| Injection Vol. | 10 µL |

Experimental Workflow for Impurity Profiling:

Spectral Data

While a specific Certificate of Analysis with spectral data for Afatinib Impurity C is not publicly available, a study on the forced degradation of Afatinib provides detailed NMR analysis of two major degradation products, DP2 and DP3.[6][7] It is plausible that one of these corresponds to Afatinib Impurity C. The structural elucidation of these products was performed using 1D (¹H and ¹³C) and 2D NMR spectroscopy. Researchers are advised to compare the spectral data of their isolated impurity with the published data for these degradation products for definitive identification.

Biological Activity

The biological activity of Afatinib Impurity C has not been extensively studied as a separate entity. However, the anticancer potential of the aforementioned degradation products, DP2 and DP3, was evaluated against the A549 non-small cell lung cancer cell line.[6][7]

| Compound | IC₅₀ (µM) |

| Afatinib | 15.02 ± 1.49 |

| DP2 | 25.00 ± 1.26 |

| DP3 | 32.56 ± 0.11 |

These findings suggest that the degradation products retain some cytotoxic activity, albeit less potent than the parent drug, Afatinib.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways that may be uniquely affected by Afatinib Impurity C. The primary mechanism of action of the parent drug, Afatinib, is the irreversible inhibition of the ErbB family of receptor tyrosine kinases (EGFR, HER2, and HER4), which leads to the downregulation of ErbB signaling and subsequent inhibition of tumor growth and proliferation. It is reasonable to hypothesize that any biological activity of Afatinib Impurity C would be related to its structural similarity to Afatinib and its potential interaction with the same or similar kinase targets.

Afatinib's Mechanism of Action:

This guide provides a summary of the currently available technical information on Afatinib Impurity C. For further details, researchers are encouraged to consult the referenced literature and obtain a Certificate of Analysis from a certified supplier of this reference standard.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. CN105717226A - Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography - Google Patents [patents.google.com]

- 4. CN105588893A - Method for detecting afatinib-dimaleate-related substances through high performance liquid chromatography - Google Patents [patents.google.com]

- 5. CAS 618061-76-0 Afatinib Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Biological Profile of Afatinib Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib, an irreversible ErbB family blocker, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. As with any pharmaceutical agent, the presence of impurities is inevitable and requires rigorous characterization to ensure safety and efficacy. This technical guide provides an in-depth analysis of the potential biological activity of Afatinib Impurity C, the (R)-enantiomer of afatinib. While direct biological data for this specific impurity is limited, this guide synthesizes available information on afatinib's degradation products and its core mechanism of action to build a comprehensive biological profile. This document details the known cytotoxic effects of related afatinib degradation products, outlines relevant experimental protocols for biological assessment, and visualizes the key signaling pathways potentially impacted by this impurity.

Introduction to Afatinib and its Impurities

Afatinib is a potent tyrosine kinase inhibitor (TKI) that covalently binds to and irreversibly inhibits the kinase activity of the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1] This blockade of ErbB family signaling disrupts downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of cancer cell proliferation and survival.[1]

Pharmaceutical impurities are substances that are present in a drug substance or drug product that are not the active pharmaceutical ingredient (API) or an excipient. They can arise from the manufacturing process, degradation of the drug substance, or contamination. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the drug. Therefore, regulatory agencies require the identification, qualification, and control of impurities.

Afatinib Impurity C is identified as the (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, which is the (R)-enantiomer of the active (S)-enantiomer, afatinib.[2] It is known to be a degradation product of afatinib.[3] The stereochemistry of a molecule can significantly impact its biological activity.[4]

Potential Biological Activity of Afatinib Impurity C

Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of afatinib and its degradation products DP2 and DP3 against the A549 cell line.[5]

| Compound | IC50 (µM) against A549 cells |

| Afatinib | 15.02 ± 1.49 |

| Degradation Product 2 (DP2) | 25.00 ± 1.26 |

| Degradation Product 3 (DP3) | 32.56 ± 0.11 |

Table 1: In-vitro cytotoxicity of Afatinib and its degradation products.[5]

The data indicates that the studied degradation products, DP2 and DP3, exhibit cytotoxic activity against A549 cells, albeit at higher concentrations (lower potency) compared to the parent drug, afatinib.[5] If Afatinib Impurity C corresponds to either DP2 or DP3, it would be expected to have a reduced, but still present, anti-proliferative effect.

Potential Mechanism of Action

Given that Afatinib Impurity C is the enantiomer of afatinib, its primary mechanism of action, if any, is likely to be the inhibition of the ErbB family of receptor tyrosine kinases. The difference in stereochemistry at the tetrahydrofuran moiety may affect the binding affinity and inhibitory potency against EGFR, HER2, and HER4 compared to the (S)-enantiomer.

The key signaling pathways downstream of the ErbB receptors that are inhibited by afatinib are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1] It is hypothesized that Afatinib Impurity C would modulate these same pathways, though likely with a different efficacy.

Signaling Pathways and Experimental Workflows

Afatinib Signaling Pathway

The following diagram illustrates the established signaling pathway of afatinib, targeting the ErbB family of receptors and inhibiting downstream pro-survival pathways.

Caption: Afatinib and its impurity likely inhibit ErbB receptor signaling.

Experimental Workflow: In-vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a compound like Afatinib Impurity C using an MTT assay.

Caption: A generalized workflow for determining in-vitro cytotoxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of biological assays. Below are generalized protocols for key experiments relevant to assessing the biological activity of Afatinib Impurity C.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.

1. Cell Seeding:

-

Culture A549 non-small cell lung cancer cells in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Preparation and Treatment:

-

Prepare a stock solution of Afatinib Impurity C in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of working concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of fresh media containing the desired concentrations of Afatinib Impurity C. Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., afatinib).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

3. MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the media containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the background absorbance from a blank well (media only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR or HER2.

1. Reagents and Materials:

-

Recombinant human EGFR or HER2 kinase.

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

Afatinib Impurity C (test inhibitor).

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

2. Assay Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer in a 96-well or 384-well plate.

-

Add varying concentrations of Afatinib Impurity C to the wells. Include a no-inhibitor control and a no-kinase control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

3. Data Analysis:

-

Subtract the background signal (no-kinase control) from all other readings.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

While direct biological activity data for Afatinib Impurity C is scarce, the available information on related degradation products suggests that it may possess reduced, but still notable, cytotoxic activity compared to the parent drug, afatinib.[5] Its structural similarity to afatinib strongly implies that its mechanism of action would involve the inhibition of the ErbB family of receptor tyrosine kinases. Further in-vitro studies, following the protocols outlined in this guide, are necessary to definitively characterize the biological and pharmacological profile of Afatinib Impurity C. This information is critical for a comprehensive understanding of the safety and efficacy of afatinib drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CN106831733A - The preparation method of Afatinib cis-isomer and application - Google Patents [patents.google.com]

- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Afatinib Impurity C using High-Performance Liquid Chromatography

Introduction

Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] During its synthesis and storage, various impurities can arise, which may affect the drug's efficacy and safety. Afatinib Impurity C, identified by CAS number 945553-91-3, is a known process-related impurity or degradation product.[2][3] Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide and it has a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.94 g/mol .[3] Rigorous analytical monitoring of such impurities is mandated by regulatory bodies to ensure the quality and safety of the final drug product. This application note details a validated stability-indicating ultra-high-performance liquid chromatography (UPLC) method for the quantitative determination of Afatinib Impurity C in bulk drug substances and pharmaceutical dosage forms.

The method described herein is adapted from a validated UPLC technique designed to separate Afatinib from its five known impurities, ensuring high resolution and sensitivity.[4] This method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Experimental Protocol

Materials and Reagents

-

Afatinib reference standard

-

Afatinib Impurity C reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Milli-Q water or equivalent

-

Methanol (HPLC grade)

-

Tablet dosage forms of Afatinib

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% v/v Formic acid in Milli-Q water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A reverse phase gradient mode is utilized. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 258 nm |

| Run Time | 12 minutes |

Preparation of Solutions

Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio is used as the diluent for preparing standard and sample solutions.

Standard Stock Solution: Accurately weigh and transfer about 10 mg of Afatinib reference standard and 1 mg of Afatinib Impurity C reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.

Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of approximately 100 µg/mL of Afatinib and 1 µg/mL of Afatinib Impurity C.

Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Afatinib and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to the mark with the diluent. Mix well and filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4] The validation parameters demonstrated the method's suitability for its intended purpose.

| Validation Parameter | Result |

| Specificity | The method is stability-indicating, with no interference from degradation products generated under stress conditions (hydrolysis, oxidation, thermal, and photolytic). |

| Linearity | The method demonstrated linearity over a concentration range with a correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The recovery of impurities was found to be within the range of 96.9% to 101.8%. |

| Precision | The relative standard deviation (RSD) for intra-day and inter-day precision was within acceptable limits. |

| Limit of Quantification (LOQ) | The LOQ for the five known impurities was determined to be in the range of 0.02 ppm to 0.05 ppm, indicating high sensitivity. |

| Robustness | The method was found to be robust with respect to small, deliberate variations in chromatographic conditions. |

Experimental Workflow

Caption: Workflow for the determination of Afatinib Impurity C via UPLC.

Signaling Pathway Context

Afatinib acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] These receptors play a critical role in cell proliferation, survival, and differentiation. In certain cancers, particularly NSCLC with EGFR mutations, these pathways are aberrantly activated, leading to uncontrolled cell growth. Afatinib covalently binds to the kinase domains of these receptors, leading to the downregulation of ErbB signaling and subsequent inhibition of tumor growth. The presence of impurities could potentially alter the drug's interaction with these targets or introduce unforeseen toxicities.

Caption: Simplified diagram of Afatinib's mechanism of action.

Conclusion

The UPLC method detailed in this application note is a reliable and robust technique for the quantitative determination of Afatinib Impurity C in bulk drug and pharmaceutical formulations. The method's high sensitivity and specificity make it well-suited for quality control laboratories to ensure that the levels of this impurity are within the acceptable limits, thereby guaranteeing the safety and efficacy of the final drug product.

References

Application Note: Comprehensive LC-MS/MS Analysis of Afatinib and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent, irreversible, second-generation tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including the epidermal growth factor receptor (EGFR). It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Therefore, a thorough understanding and control of impurities, which can arise during synthesis or degradation, are critical. This application note provides a detailed protocol for the analysis of Afatinib and its impurities using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Afatinib Signaling Pathway

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby inhibiting their autophosphorylation and downstream signaling. This blockage disrupts key cellular processes involved in tumor growth and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.

Caption: Afatinib's mechanism of action, inhibiting the EGFR signaling pathway.

Analysis of Afatinib and Its Impurities

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of an analytical method. Studies have shown that Afatinib is susceptible to degradation under alkaline and photolytic conditions.

A comprehensive study identified and characterized eleven degradation products of Afatinib under stress conditions. The primary degradation pathway was found to be hydrolysis, leading to the formation of several degradation products (DPs).

Quantitative Data Summary

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Afatinib. While specific quantitative data for all impurities is not extensively available in the public domain, the methods described can be validated for their quantification.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |

| Afatinib | 0.5 - 500 | 1.29 | 1.53 - 4.11 | - | -2.80 - 0.38 |

| 2.5 - 125 | - | < 14.9 | < 14.9 | ± 14.9 | |

| 2.0 - 1000 | - | 0.3 - 2.5 | 0.4 - 3.9 | 95.26 - 110.6 |

Data compiled from multiple sources for Afatinib analysis in biological matrices, adaptable for impurity analysis.

Experimental Protocols

This section provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Afatinib and its impurities, based on established methodologies.

Experimental Workflow

Caption: General workflow for the LC-MS/MS analysis of Afatinib.

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Afatinib from biological matrices like human plasma or serum.

-

To 100 µL of the sample, add an internal standard (e.g., Afatinib-d6).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

-

Column: Agilent Eclipse plus C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.7).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 10 2 10 12 90 15 90 16 10 | 20 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Afatinib | 486.2 | 371.1 |

| Afatinib-d6 (IS) | 492.2 | 371.1 |

| Degradation Product 2 (DP2) | 486.2 | 371.1 |

| Degradation Product 3 (DP3) | 504.2 | 371.1 |

Note: The MRM transitions for other impurities need to be determined by infusion and fragmentation analysis of the individual impurity standards.

Conclusion

The provided protocols and data serve as a comprehensive guide for the LC-MS/MS analysis of Afatinib and its impurities. The stability-indicating LC method is crucial for separating the active pharmaceutical ingredient from its degradation products, ensuring accurate quantification and quality control. The high sensitivity and specificity of mass spectrometry enable the confident identification and monitoring of impurities, even at trace levels. This application note empowers researchers and drug development professionals to implement robust analytical strategies for the quality assessment of Afatinib.

Introduction

Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] It is primarily used in the treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The development of robust analytical methods is crucial for the quality control of Afatinib drug substances and products, ensuring the identification and quantification of process-related impurities and degradation products. This document provides detailed application notes and protocols for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Afatinib and its related substances.

Afatinib Signaling Pathway

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to the inhibition of tyrosine kinase autophosphorylation and downregulation of ErbB signaling.[2] This blockage disrupts downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.[3][4]

Experimental Protocols

1. Materials and Reagents

-

Afatinib dimaleate reference standard

-

Afatinib related substance reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Afatinib tablets (for sample analysis)

2. Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with:

-

Gradient pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of Afatinib and its related substances. These conditions may require optimization based on the specific instrument and column used.

| Parameter | Condition |

| Column | X-Terra RP-8, 250 x 4.6 mm, 5 µm[5] |

| Mobile Phase A | Aqueous potassium dihydrogen orthophosphate buffer (pH 3.0 adjusted with orthophosphoric acid)[5] |

| Mobile Phase B | Acetonitrile:Methanol (70:30 v/v)[5] |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 30°C |

| Detection Wavelength | 258 nm[5] |

| Injection Volume | 10 µL |

4. Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

-

Standard Stock Solution (Afatinib): Accurately weigh and dissolve an appropriate amount of Afatinib dimaleate reference standard in the diluent to obtain a concentration of approximately 1000 µg/mL.

-

Related Substances Stock Solution: Accurately weigh and dissolve appropriate amounts of each related substance reference standard in the diluent to obtain a known concentration.

-

Spiked Standard Solution: Prepare a solution containing a known concentration of Afatinib (e.g., 200 µg/mL) and each related substance at the desired concentration level (e.g., 0.15% of the Afatinib concentration) by diluting the respective stock solutions with the diluent.

-

Sample Solution:

-

Weigh and finely powder not fewer than 20 Afatinib tablets.

-

Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a suitable volumetric flask.

-

Add a portion of the diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

-

Experimental Workflow

The following diagram illustrates the general workflow for the analytical method development and validation of Afatinib related substances.

Method Validation

The developed analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The validation parameters to be evaluated are summarized below.

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:

-

Injecting a blank (diluent) to ensure no interfering peaks at the retention time of Afatinib and its related substances.

-

Injecting the Afatinib standard solution, related substance standard solutions, and the sample solution to demonstrate adequate resolution between all peaks.

-

Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Afatinib to demonstrate that the degradation products do not interfere with the quantification of Afatinib.

2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Prepare a series of at least five concentrations of Afatinib and each related substance over a range of 50% to 150% of the expected concentration.

-

Inject each solution and plot a graph of peak area versus concentration.

-

The correlation coefficient (r²) should be greater than 0.998.[5]

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

-

Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by adding known amounts of Afatinib and related substances to a placebo mixture.

-

Analyze these samples in triplicate and calculate the percentage recovery.

-

The acceptance criteria for recovery are typically between 98.0% and 102.0%.[7][8]

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.

-

Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment.

-

The relative standard deviation (%RSD) for the results should be less than 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Introduce small changes to the method parameters such as:

-

Flow rate (e.g., ±0.2 mL/min)[5]

-

Column temperature (e.g., ±5°C)

-

Mobile phase pH (e.g., ±0.2 units)

-

Mobile phase composition (e.g., ±2%)

-

-

The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits.

Data Presentation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation. An example of a table for summarizing accuracy data is provided below.

Table 1: Accuracy - Recovery of Afatinib

| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |

| 80% | 160 | 158.9 | 99.31 | 99.45 | 0.25 |

| 160 | 159.4 | 99.63 | |||

| 160 | 159.1 | 99.44 | |||

| 100% | 200 | 199.2 | 99.60 | 99.73 | 0.15 |

| 200 | 199.8 | 99.90 | |||

| 200 | 199.4 | 99.70 | |||

| 120% | 240 | 238.6 | 99.42 | 99.51 | 0.21 |

| 240 | 239.2 | 99.67 | |||

| 240 | 238.9 | 99.54 |

The protocols and application notes provided in this document offer a comprehensive framework for the development and validation of an RP-HPLC method for the analysis of Afatinib and its related substances. Adherence to these guidelines will ensure the development of a robust, reliable, and accurate analytical method suitable for routine quality control in a pharmaceutical setting.

References

- 1. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. longdom.org [longdom.org]

- 6. wjpls.org [wjpls.org]

- 7. iajps.com [iajps.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Forced Degradation Studies of Afatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2] These studies provide valuable insights into the intrinsic stability of a drug substance, help in elucidating its degradation pathways, and are essential for the development and validation of stability-indicating analytical methods.[1] Afatinib, an irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer, has been shown to be susceptible to degradation under various stress conditions.[3][4] This document provides detailed application notes and protocols for conducting forced degradation studies on Afatinib to generate and characterize its impurities.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Afatinib, from stress sample generation to impurity characterization.

Caption: Workflow for Forced Degradation of Afatinib.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the forced degradation of Afatinib.[3][5][6]

Materials and Reagents

-

Afatinib dimaleate reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Potassium dihydrogen orthophosphate

-

Water (Milli-Q or equivalent)

Stress Conditions

1. Acidic Hydrolysis:

-

Protocol: Dissolve Afatinib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Add an equal volume of 0.1 M HCl.

-

Incubation: Keep the solution at 60°C for a specified duration (e.g., 24 hours).

-

Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

2. Basic Hydrolysis:

-

Protocol: Dissolve Afatinib in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 0.1 M NaOH.

-

Incubation: Keep the solution at 60°C for a specified duration (e.g., 2 hours). Studies have shown significant degradation under alkaline conditions.[5]

-

Neutralization: After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M HCl. Dilute with the mobile phase for analysis.

3. Oxidative Degradation:

-

Protocol: Dissolve Afatinib in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 3% v/v hydrogen peroxide.

-

Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours).

-

Analysis: Dilute the sample with the mobile phase for immediate HPLC analysis.

4. Thermal Degradation (Solid State):

-

Protocol: Place a thin layer of Afatinib powder in a petri dish.

-

Incubation: Expose the sample to a dry heat of 105°C for a specified duration (e.g., 24 hours).

-

Sample Preparation: After exposure, dissolve the powder in a suitable solvent and dilute with the mobile phase for analysis.

5. Photolytic Degradation (Solid and Solution State):

-

Protocol (Solid): Spread a thin layer of Afatinib powder in a petri dish.

-

Protocol (Solution): Prepare a 1 mg/mL solution of Afatinib in a suitable solvent.

-

Exposure: Expose the samples to a photostability chamber with a UV light source (e.g., 200 Wh/m²) and a cool white fluorescent lamp (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

-

Sample Preparation: For the solid sample, dissolve in a suitable solvent. Both solid and solution samples should be diluted with the mobile phase for analysis.

Analytical Methodologies

A stability-indicating HPLC or UPLC method is crucial for separating Afatinib from its degradation products. The following methods are examples derived from published literature.[3][6][7]

Example HPLC Method

-

Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[3]

-

Mobile Phase A: 10 mM Ammonium acetate buffer (pH 6.7)[3]

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-based gradient program should be developed to ensure separation of all impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C[6]

Example UPLC Method

-

Column: Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm)[6]

-

Mobile Phase A: 0.1% v/v formic acid in water[6]

-

Mobile Phase B: Acetonitrile[6]

-

Gradient Elution: A rapid gradient to resolve the analyte and impurities.

-

Flow Rate: 0.4 mL/min[6]

-

Detection Wavelength: 258 nm[6]

-

Column Temperature: 30°C[6]

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of Afatinib under different stress conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Afatinib | Number of Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Reported Value | Reported Number |

| Basic Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | 62.48%[5] | Reported Number |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | Reported Value | Reported Number |

| Thermal Degradation | Dry Heat | 24 hours | 105°C | Reported Value | Reported Number |

| Photolytic (Solid) | UV/Vis Light | ICH Q1B | Ambient | Reported Value | Reported Number |

| Photolytic (Solution) | UV/Vis Light | ICH Q1B | Ambient | 7.67%[5] | Reported Number |

Note: "Reported Value" and "Reported Number" should be replaced with the actual experimental data obtained.

Impurity Characterization

For the identification and structural elucidation of the generated impurities, advanced analytical techniques are required.

Caption: Pathway for Impurity Characterization.

LC-Q-TOF/MS/MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful tool for obtaining accurate mass measurements of the degradation products.[3][5] This information is used to propose molecular formulas and fragmentation pathways, aiding in the initial identification of impurities.

Preparative HPLC and NMR

For unambiguous structure confirmation, major degradation products should be isolated using preparative HPLC.[3][5] The isolated impurities can then be subjected to nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate their complete chemical structure.[3][5]

Conclusion

The forced degradation studies of Afatinib reveal its susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress. A systematic approach as outlined in these application notes and protocols will enable researchers to generate, separate, and characterize the degradation products of Afatinib. This information is vital for ensuring the quality, safety, and efficacy of Afatinib-containing drug products.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpls.org [wjpls.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

Application Note: Quantification of Afatinib Impurity C in Drug Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It is used in the treatment of patients with distinct types of metastatic non-small cell lung carcinoma (NSCLC). As with any active pharmaceutical ingredient (API), controlling impurities in the drug substance is critical to ensure its quality, safety, and efficacy.